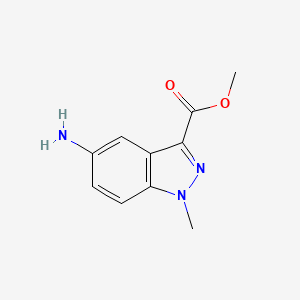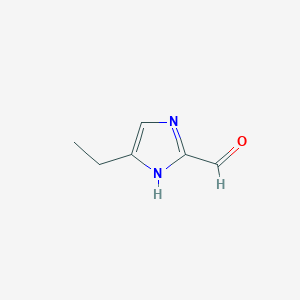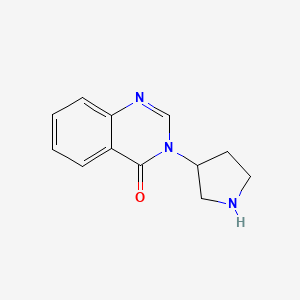
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate
説明
Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a compound that has been used in the preparation of Hydrazone compounds having (Hetero)aryl group at terminal Amine group for treating tau protein-associated disease . It is also used in the preparation of Dihydroisoindole-1H-pyrazolo [3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases .
Molecular Structure Analysis
The molecular structure of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is represented by the InChI code1S/C10H11N3O2/c1-13-8-4-3-6 (11)5-7 (8)9 (12-13)10 (14)15-2/h3-5H,11H2,1-2H3 . The molecular weight of the compound is 205.22 . Physical And Chemical Properties Analysis
Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a light yellow solid . It has a molecular weight of 205.22 . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis and Structural Studies
Acetylation and Structural Analysis : Dzygiel et al. (2004) conducted comprehensive studies on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, revealing intricate details about its reaction pathways and the formation of its acetylated derivatives. Their research, utilizing a range of analytical techniques including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy, provided deep insights into the compound's chemical behavior and its susceptibility to acetylation. The regioselectivity of the acetylation process and the formation of specific acetylated products were highlighted, offering valuable information for further chemical synthesis and structural analysis of this compound and its derivatives (Dzygiel et al., 2004).
Molecular Structure Analysis : Wawrzycka-Gorczyca et al. (2003) provided an in-depth analysis of the molecular structures of various derivatives of 5-amino-1H-[1,2,4]triazole-3-carboxylic acid. Their study delved into the sensitivity of the N2–N1–C5 fragment to substitution and how molecular conformations are influenced by intra- and intermolecular interactions. The comprehensive structural and conformational characteristics presented in this research contribute significantly to the understanding of this compound's chemical properties and potential applications in various scientific domains (Wawrzycka-Gorczyca et al., 2003).
Chemical Synthesis and Characterization
Synthesis of Novel Derivatives : Reddy et al. (2013) explored the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid. This study not only achieved the synthesis of these derivatives but also characterized their structures through various analytical techniques like IR, 1H-NMR, and HRMS, thus adding valuable compounds to the chemical repertoire for further scientific exploration (Reddy et al., 2013).
New Synthesis Approaches : Clarke et al. (1998) presented innovative synthesis approaches for isothiazoles from primary enamines, demonstrating the chemical versatility and potential for creating a variety of derivatives from methyl 3-aminocrotonate. This study expanded the possibilities for the synthesis of complex molecular structures, paving the way for new applications in scientific research (Clarke et al., 1998).
Applications in Peptidomimetics and Pharmacological Studies
Triazole-Based Scaffolds : Ferrini et al. (2015) investigated the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of peptidomimetics and biologically active compounds. Their research, overcoming the limitations posed by the Dimroth rearrangement, utilized a ruthenium-catalyzed cycloaddition protocol to synthesize protected versions of this triazole amino acid. The compounds synthesized in this study have potential applications in medicinal chemistry, especially as HSP90 inhibitors (Ferrini et al., 2015).
Safety and Hazards
特性
IUPAC Name |
methyl 5-amino-1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAHFQIGWZJOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)


![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)




![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)
![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)
